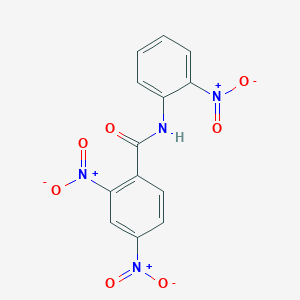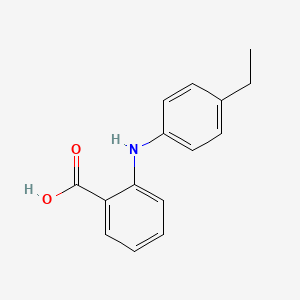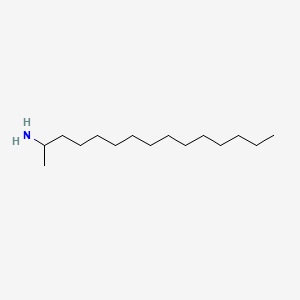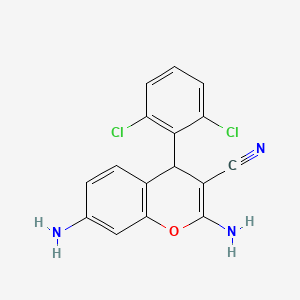
2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of amino groups at positions 2 and 7, a dichlorophenyl group at position 4, and a carbonitrile group at position 3 of the chromene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.
Major Products
Oxidation: Nitro derivatives of the chromene compound.
Reduction: Amine derivatives of the chromene compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic effects on cancer cell lines, showing potential as an antitumor agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets to exert its biological effects. The compound has been shown to inhibit mitosis and disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . The presence of the dichlorophenyl group enhances its lipophilicity, allowing it to effectively penetrate cell membranes and reach its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile: Known for its antiproliferative activity.
2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile: Exhibits cytotoxic and apoptotic effects on various cancer cell lines.
3-Amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-3-carbonitrile: Another chromene derivative with significant antitumor activity.
Uniqueness
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile stands out due to the specific substitution pattern on the chromene ring, which contributes to its unique biological activity and potential therapeutic applications. The presence of both amino and dichlorophenyl groups enhances its ability to interact with biological targets and exhibit potent antitumor effects.
Eigenschaften
Molekularformel |
C16H11Cl2N3O |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H11Cl2N3O/c17-11-2-1-3-12(18)15(11)14-9-5-4-8(20)6-13(9)22-16(21)10(14)7-19/h1-6,14H,20-21H2 |
InChI-Schlüssel |
SQNVSKVIMSIOLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)

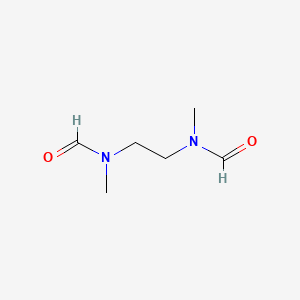
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
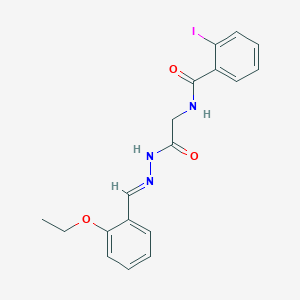
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
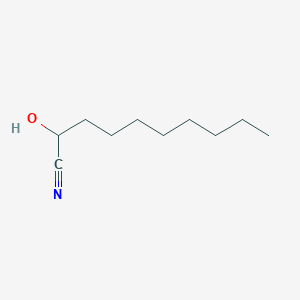

![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
